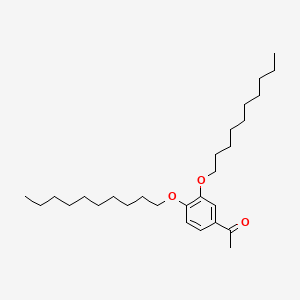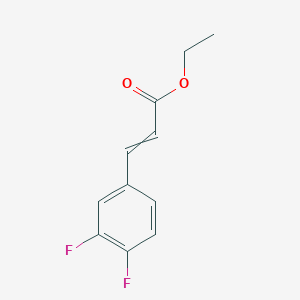
Ethyl 3,4-Difluorocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,4-difluorophenyl)acrylate, also known as ethyl 3-(3,4-difluorophenyl)propenoate, is an organic compound with the molecular formula C11H10F2O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
A common method for preparing ethyl 3-(3,4-difluorophenyl)acrylate involves the reaction of ethyl cinnamate with fluorine gas. This reaction requires a suitable solvent and a base catalyst . Another method involves the use of 3,4-difluorophenylacetylene as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production of ethyl 3-(3,4-difluorophenyl)acrylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)propanoic acid.
Reduction: Formation of ethyl 3-(3,4-difluorophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3-bromo-4,5-difluorophenyl)acrylate
- Ethyl 3-(2,4-difluorophenyl)propenoate
Uniqueness
Ethyl 3-(3,4-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The 3,4-difluoro substitution pattern may impart distinct electronic and steric properties, making it a valuable compound for various applications .
特性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC名 |
ethyl 3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3 |
InChIキー |
KIKIJDKRTQXILG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)
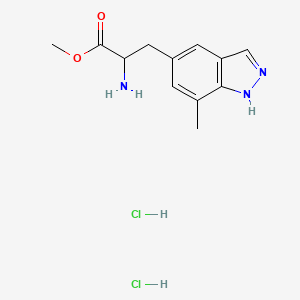
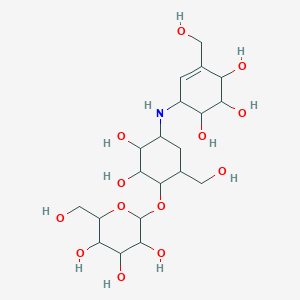
![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)
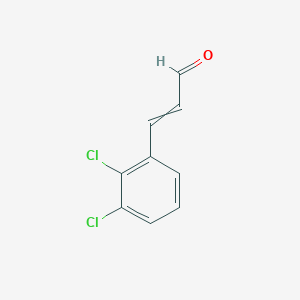
![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)
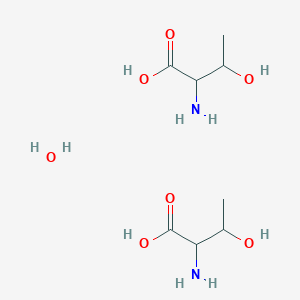
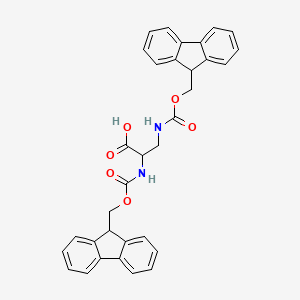
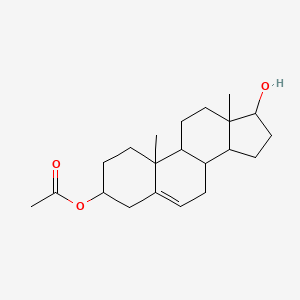
![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
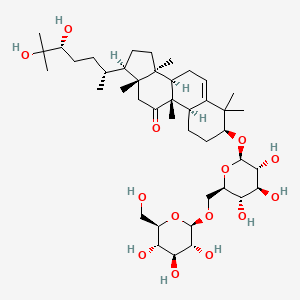
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
